2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Oxime Formation and Hydrazones
The compound can react with hydroxylamine to form oximes or with hydrazine to form hydrazones. In these reactions, the nitrogen atom acts as the nucleophile, leading to the formation of stable adducts. The oxime formation is essentially irreversible, while the hydrazone formation involves reversible hemiketal intermediates .
Catalytic Protodeboronation
Recent research has explored the use of protodeboronation reactions. While not directly related to the compound, this concept involves boronic esters and has been applied in the synthesis of various molecules, including natural products and pharmaceutical intermediates .
Indole Derivatives
Indole derivatives play a crucial role in medicinal chemistry. These compounds exhibit diverse biological activities, making them attractive for cancer treatment, antimicrobial agents, and other therapeutic applications. Although not an indole itself, the compound’s structural features may contribute to similar effects .
Biocompatible Scaffolds
The compound’s methoxy group and amide functionality could be exploited in designing biocompatible scaffolds. Researchers have developed synthetic collagen-like polypeptides for applications in cosmetics and healthcare. These scaffolds enable cell fate control using visible light, potentially benefiting tissue engineering and regenerative medicine .
Stereoisomerism
Like oximes, hydrazones can exhibit stereoisomerism. The E and Z isomers are possible due to restricted rotation around the C=N bond. However, isolating these isomers can be challenging due to their low energy barrier for interconversion .
Nomenclature and Substitution Patterns
Understanding the compound’s nomenclature (based on its substituents) and substitution patterns is essential for precise communication in scientific literature. The systematic naming conventions help researchers identify and discuss its structure effectively .
properties
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-4-7-5-15-11-9(10(7)21-3)12(19)17(6-8(14)18)13(20)16(11)2/h5H,4,6H2,1-3H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRKQHVXKVRTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.